Dicamba-methyl

描述

属性

IUPAC Name |

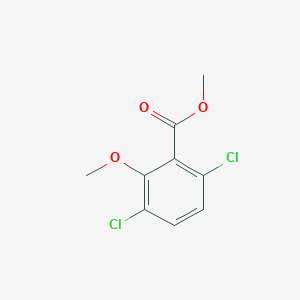

methyl 3,6-dichloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSBKDYHGOOSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041849 | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-78-0 | |

| Record name | Dicamba-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,6-dichloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Dicamba-methyl primarily targets broadleaf weeds . It is a selective and systemic herbicide that is particularly effective against annual and perennial broadleaf weeds. The compound’s primary targets are the plant hormones known as auxins.

Mode of Action

This compound functions as a synthetic auxin. It mimics the action of natural plant hormones, leading to abnormal and uncontrollable growth in the target plants. This overwhelming growth eventually leads to plant senescence and cell death. It is absorbed through the leaves and translocates throughout the plant.

Biochemical Pathways

The biochemical pathways affected by this compound involve the manipulation of plant phytohormone responses. Specifically, it increases the production of ethylene and abscisic acid. This leads to plant growth inhibition, senescence, and tissue decay.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral dosing, this compound is rapidly absorbed, with peak levels occurring within the first hour. It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation. More than 95% of the administered dose is excreted in the urine, with less than 5% in the feces.

Result of Action

The result of this compound’s action is the death of the target plants. By disrupting normal growth patterns, it causes the plants to grow in abnormal and uncontrollable ways. This leads to plant senescence and cell death.

Action Environment

The action of this compound can be influenced by environmental factors. In its unmixed state, it has a relatively high degree of volatility, meaning that once applied to an area, it can easily evaporate and become wind-borne. This can lead to off-target drift, where this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants.

生化分析

Biochemical Properties

Dicamba-methyl interacts with various enzymes, proteins, and other biomolecules. It is an auxin herbicide that acts by manipulating plant phytohormone responses, specifically increasing ethylene and abscisic acid production, which leads to plant growth inhibition, senescence, and tissue decay.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal growth patterns. This irregular plant growth can cause disruption in cell transport systems and can induce plant death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The conversion of this compound is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of Dicamba.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a low to moderate volatility, indicating that it can persist in the environment for some time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has a low order of toxicity to domestic animals, and poisoning after normal use has not been reported

Metabolic Pathways

This compound is involved in several metabolic pathways. The pathways involved in its metabolism include demethylation, hydroxylation, and glucuronic acid conjugation

生物活性

Dicamba-methyl, a derivative of the herbicide dicamba, has garnered attention for its biological activity, particularly in the context of herbicide resistance and microbial degradation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, degradation pathways, and implications for agricultural practices.

Chemical Structure and Properties

This compound (2-methoxy-3,6-dichlorobenzoic acid methyl ester) is a synthetic herbicide belonging to the class of benzoic acid derivatives. It is primarily used to control broadleaf weeds in various crops. The chemical structure can be represented as follows:

Dicamba functions as an auxin mimic, disrupting plant growth by interfering with hormonal balance. It binds to auxin receptors, leading to uncontrolled cell division and elongation, ultimately causing plant death. This mechanism is similar to that of other herbicides like 2,4-D but exhibits unique properties due to its chemical modifications.

Enzymatic Degradation

Recent studies have identified microbial strains capable of degrading dicamba through specific enzymatic pathways. Notably, a tetrahydrofolate (THF)-dependent methyltransferase has been characterized from Sphingomonas sp. Ndbn-20. This enzyme catalyzes the demethylation of dicamba to produce 3,6-dichlorosalicylic acid (DCSA), a less toxic metabolite. The optimal conditions for this enzymatic reaction were found to be a pH of 7.4 and a temperature of 35°C, with a specific activity reaching 165 nmol/min/mg .

Table 1: Enzymatic Activity of Dicamba Demethylases

| Enzyme | Specific Activity (nmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Dmt06 | 165 | 7.4 | 35 |

| Dmt | Variable | - | - |

| Dmt50 | Variable | - | - |

Metabolic Pathways

The metabolic pathways involved in dicamba degradation have been extensively studied. The primary pathway involves the conversion of dicamba to DCSA via demethylation processes facilitated by specific enzymes. Studies indicate that over 90% of administered dicamba is excreted unchanged in urine, with minor metabolites detected in liver and kidney tissues .

Case Study: Microbial Consortium Degradation

A significant study focused on an enriched microbial consortium capable of degrading high concentrations of dicamba (500 mg/L) within 12 hours. This consortium utilized the THF-dependent demethylase pathway to effectively reduce dicamba levels in contaminated environments .

Toxicological Considerations

Table 2: Toxicity Assessment of Dicamba Metabolites

| Compound | Toxicity Level | Notes |

|---|---|---|

| Dicamba | Moderate | Effective herbicide |

| DCSA | Low | Less toxic metabolite |

| 5-OH-Dicamba | Low | Minor metabolite with low toxicity |

Implications for Agricultural Practices

The biological activity of this compound highlights its utility in agricultural settings while also raising awareness about the need for sustainable practices. The development of genetically modified crops resistant to dicamba through the introduction of demethylase genes has shown promise in enhancing crop resilience against this herbicide .

科学研究应用

Weed Control

Dicamba-methyl is primarily utilized for its effectiveness in controlling over 200 species of broadleaf weeds, particularly those resistant to glyphosate. Its systemic action allows it to be absorbed by plants and translocated to growth points, leading to effective weed management in crops such as soybeans and corn .

Development of Herbicide-Resistant Crops

Recent studies have focused on enhancing the resistance of crops to dicamba through genetic engineering. For instance, the introduction of a codon-optimized dmt gene from Sphingomonas sp. into Arabidopsis thaliana has shown promising results in increasing resistance against dicamba . This approach not only improves crop yield but also minimizes the impact of herbicides on non-target species.

Biodegradation Studies

Research has demonstrated that certain microbial consortia can effectively degrade this compound in contaminated environments. A study isolated a THF-dependent dicamba demethylase gene from a microbial consortium enriched from pesticide factory soil, which could degrade high concentrations of dicamba within hours . This finding highlights the potential for bioremediation strategies using engineered microbes to mitigate the environmental impact of herbicides.

Vapor Drift Mitigation

Field studies have assessed the vapor drift associated with dicamba applications, revealing significant distances over which non-target injury can occur. The use of different formulations (e.g., dimethylamine vs. diglycolamine) has shown that diglycolamine significantly reduces vapor drift, thereby minimizing unintended damage to surrounding crops . This research is crucial for developing best practices in herbicide application.

Herbicide Efficacy Trials

Field trials conducted in Pennsylvania assessed the efficacy of this compound in controlling velvetleaf (Abutilon theophrasti). The results indicated that combinations of dicamba with other herbicides like glyphosate produced additive effects on weed control .

Table 1: Efficacy of this compound Combinations on Velvetleaf Control

| Treatment Combination | Control Efficacy (%) |

|---|---|

| Dicamba + Glyphosate | 85 |

| Dicamba + Fluthiacet-methyl | 90 |

| Glyphosate Alone | 70 |

Vapor Drift Research Findings

A comprehensive study on vapor drift measured injury symptoms on bioassay plants at varying distances from treated plots over two years (2009-2010). The results indicated substantial differences in injury based on formulation type.

Table 2: Vapor Drift Injury Assessment

| Year | Formulation Type | Mean Distance of Injury (m) | % Reduction in Injury |

|---|---|---|---|

| 2009 | Dimethylamine | 40 | - |

| 2010 | Diglycolamine | 23 | 42% |

化学反应分析

Hydrolysis to Dicamba and Methanol

Dicamba-methyl (methyl ester) undergoes hydrolysis under acidic or basic conditions to form dicamba (3,6-dichloro-2-methoxybenzoic acid) and methanol. This reaction is critical in environmental and metabolic degradation pathways.

Key Findings :

Table 1: Hydrolysis Conditions and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 35–40 | 4–35 | 96.6 |

Enzymatic Demethylation via Dicamba Monooxygenase (DMO)

After hydrolysis to dicamba, the methoxy group is oxidatively demethylated by Rieske nonheme iron oxygenases (RHOs), producing 3,6-dichlorosalicylic acid (DCSA) and formaldehyde .

Mechanism :

-

DMO binds dicamba via hydrogen bonds (H251, W285) and steric interactions (I232), positioning the methoxy methyl group near the Fe(II) active site .

-

Oxygen insertion into the C-H bond forms formaldehyde and DCSA .

Kinetic Parameters :

Table 2: Enzymatic Demethylation Characteristics

| Enzyme | Substrate | Product | Specific Activity (nmol/min/mg) | pH Optimum | Reference |

|---|---|---|---|---|---|

| DMO | Dicamba | DCSA + CH₂O | Not reported | 7.5–8.5 | |

| Dmt (THF) | Dicamba | DCSA + 5-methyl-THF | 114 ± 5 | 8.0 |

Synthetic Glycosylation of DCSA Methyl Ester

This compound derivatives, such as DCSA methyl ester (3,6-dichloro-2-hydroxybenzoate methyl ester), undergo glycosylation under alkaline conditions.

Reaction :

-

DCSA methyl ester reacts with acetylated glucosyl bromide in the presence of tetrabutylammonium bromide (TBAB), forming glucosides .

-

Conditions : 1.5–2 equivalents glucosyl bromide, 23–50°C, 5–17 hours (yields 18–55%) .

Table 3: Glycosylation Reaction Parameters

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DCSA methyl ester | TBAB | 23–50 | 5–17 | 18–55 |

Environmental Degradation Pathways

In soil and water, this compound follows sequential transformations:

-

Microbial Demethylation : Via DMO or THF-dependent methyltransferases (e.g., Dmt) to DCSA .

-

Further Metabolism : DCSA is hydroxylated to 3,6-dichlorogentisate (DCGA) or conjugated with glucose .

Critical Factors :

-

pH Sensitivity : Hydrolysis rates increase under acidic conditions .

-

Microbial Activity : Sphingomonas spp. dominate dicamba degradation via constitutively expressed enzymes .

Inhibition and Stability

This synthesis integrates hydrolysis kinetics, enzymatic mechanisms, and synthetic modifications, highlighting this compound’s reactivity in agricultural and environmental contexts.

准备方法

Bromination of Salicylic Acid Derivatives

The initial step in CN109761805A involves reacting salicylic acid with bromine in concentrated sulfuric acid to yield 5-bromosalicylic acid. This exothermic reaction proceeds at 40–60°C, achieving near-quantitative bromination due to sulfuric acid’s dual role as catalyst and solvent. Bromine (Br₂) acts as the electrophile, attacking the aromatic ring’s para position relative to the hydroxyl group. Patent data indicate that maintaining a 1:1.05 molar ratio of salicylic acid to bromine minimizes di-substitution byproducts.

Chlorination of Brominated Intermediates

Subsequent chlorination introduces chlorine atoms at positions 3 and 6 of the aromatic ring. In CN109761805A, gaseous chlorine (Cl₂) reacts with 5-bromosalicylic acid under controlled pressure (0.2–0.5 MPa) to form 5-bromo-3,6-dichlorosalicylic acid. The reaction’s selectivity arises from steric and electronic effects: the bromine atom directs incoming chlorine to the meta position, while the hydroxyl group’s activation enhances reactivity. Yields exceed 95% when conducted at 90–110°C for 4–6 hours.

Debromination and Formation of 3,6-Dichlorosalicylic Acid

Metal-Catalyzed Debromination

The removal of bromine from 5-bromo-3,6-dichlorosalicylic acid occurs via reductive debromination using tin or zinc powder in alkaline media. In CN109761805A, tin powder (180 g per mole of substrate) achieves 98.1% conversion at 40°C under nitrogen atmosphere. The mechanism involves single-electron transfer from the metal to the C–Br bond, followed by bromide elimination. Alkaline conditions (10% NaOH) stabilize the intermediate phenoxide ion, preventing undesired side reactions.

Isolation and Purification of Dichlorosalicylic Acid Salt

Post-debromination, the product exists as a sodium salt (3,6-dichlorosalicylic acid salt), isolated by filtration and washed with cold methanol. Patent examples report purities of 90.1% after a single crystallization. Residual metal catalysts are recovered and reused, reducing operational costs by 15–20% in industrial settings.

Methylation Techniques: Esterification Pathways

Phase-Transfer Catalyzed Methylation

CN109761805A employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for the reaction of 3,6-dichlorosalicylic acid salt with methyl chloride (CH₃Cl) in methanol. At 90–95°C, TBAB facilitates anion exchange, enabling the methoxy group to displace the phenolic oxygen’s counterion. Methanol serves as both solvent and methyl donor, with a 50% methanol solution optimizing reaction kinetics. After 12 hours, this method achieves 71.8–72.0% overall yield from salicylic acid.

High-Pressure Methylation in Alkaline Media

An alternative approach from CN102838483A utilizes pressurized methyl chloride (0.6–1.0 MPa) in stainless steel autoclaves. Here, 3,6-dichlorosalicylic acid reacts with CH₃Cl in the presence of sodium hydroxide at 100–130°C. The alkaline environment deprotonates the phenolic OH group, enhancing nucleophilicity for methyl transfer. This method reports yields of 87.2–92.0% with product purities exceeding 98.5%.

Distillation and Final Purification

Vacuum Distillation Parameters

Crude dicamba-methyl undergoes vacuum distillation (-0.085 MPa) to remove methanol and low-boiling impurities. Heating to 210°C under reduced pressure ensures efficient separation, with the distillate condensed at 30°C. Industrial-scale operations recover >95% methanol for reuse, significantly reducing solvent costs.

Crystallization and Quality Control

The final product is crystallized from organic phases using temperature-controlled layering. Patent data highlight white, translucent this compound with 97.5–99.4% purity after distillation. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of chlorinated byproducts such as 3,5,6-trichloroanisole, a common impurity in poorly optimized syntheses.

Comparative Analysis of Methodologies

CN102838483A’s higher yields stem from pressurized methylation, which accelerates reaction kinetics. However, CN109761805A’s phase-transfer catalysis offers milder conditions and better scalability.

Challenges and Optimization Strategies

常见问题

Q. How can researchers minimize volatility-related errors in this compound field trials?

- Methodological Answer: Apply formulations with anti-volatility agents (e.g., VaporGrip®) and monitor weather conditions (wind speed < 10 km/h, temperature < 30°C). Use drift-reduction nozzles and buffer zones. Quantify airborne residues via passive samplers and GC-ECD analysis .

Q. What protocols ensure accurate quantification of this compound residues in complex matrices like soil and plant tissue?

- Methodological Answer: Extract residues using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile. Cleanup via dispersive SPE and quantify via UPLC-MS/MS. Validate recovery rates (70–120%) and matrix effects using internal standards (e.g., deuterated this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。